(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone
Übersicht
Beschreibung
(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone is a chemical compound with the molecular formula C9H7N3O2 and a molecular weight of 189.17 g/mol This compound is known for its unique structure, which includes an oxadiazole ring fused with a phenyl group
Wissenschaftliche Forschungsanwendungen
(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone has several applications in scientific research:
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory properties , suggesting potential targets could be inflammatory pathways or enzymes.
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the production of inflammatory factors in lipopolysaccharide-induced cells . This suggests that 4-Benzoyl-3-furazanamine may interact with its targets to modulate inflammatory responses.
Result of Action
Related compounds have demonstrated anti-inflammatory effects, including the inhibition of inflammatory factor production in cells . This suggests that 4-Benzoyl-3-furazanamine may have similar effects.
Biochemische Analyse
Biochemical Properties
4-Benzoyl-3-furazanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 4-Benzoyl-3-furazanamine is with the enzyme benzoyl-CoA reductase, which is involved in the anaerobic degradation of aromatic compounds. This interaction facilitates the reduction of benzoyl-CoA to 1,5-dienoyl-CoA, a key step in the metabolic pathway . Additionally, 4-Benzoyl-3-furazanamine has been shown to inhibit the activity of the human cancer cellular 20S proteasome, leading to the accumulation of ubiquitinated proteins and proteasome target proteins such as Bax and p27 .
Cellular Effects
4-Benzoyl-3-furazanamine exerts significant effects on various types of cells and cellular processes. In human liver cancer HepG2 cells, it has demonstrated a strong inhibitory effect on cell proliferation by inhibiting the activity of the 20S proteasome . This inhibition results in the accumulation of ubiquitinated proteins, leading to cytostatic effects and reduced cell viability. Furthermore, 4-Benzoyl-3-furazanamine influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.
Molecular Mechanism
The molecular mechanism of action of 4-Benzoyl-3-furazanamine involves several key interactions at the molecular level. It binds to the active site of benzoyl-CoA reductase, facilitating the reduction of benzoyl-CoA to 1,5-dienoyl-CoA . Additionally, 4-Benzoyl-3-furazanamine inhibits the activity of the 20S proteasome by binding to its catalytic subunits, leading to the accumulation of ubiquitinated proteins and proteasome target proteins . This inhibition disrupts the normal degradation of proteins, resulting in cytostatic effects and altered cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzoyl-3-furazanamine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to 4-Benzoyl-3-furazanamine can lead to cumulative effects on cellular function, including sustained inhibition of proteasome activity and prolonged cytostatic effects . These temporal effects highlight the importance of monitoring the duration of exposure to 4-Benzoyl-3-furazanamine in experimental studies.
Dosage Effects in Animal Models
The effects of 4-Benzoyl-3-furazanamine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse effects. At higher doses, 4-Benzoyl-3-furazanamine can induce toxic effects, including hepatotoxicity and neurotoxicity . These threshold effects underscore the importance of determining the optimal dosage range for therapeutic applications of 4-Benzoyl-3-furazanamine in animal models.
Metabolic Pathways
4-Benzoyl-3-furazanamine is involved in several metabolic pathways, including the anaerobic degradation of aromatic compounds via the benzoyl-CoA pathway . This pathway involves the reduction of benzoyl-CoA to 1,5-dienoyl-CoA by benzoyl-CoA reductase, followed by further degradation to acetyl-CoA and other metabolites. The compound also interacts with various enzymes and cofactors involved in these metabolic processes, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 4-Benzoyl-3-furazanamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues, enhancing its biochemical effects
Subcellular Localization
The subcellular localization of 4-Benzoyl-3-furazanamine plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, 4-Benzoyl-3-furazanamine may undergo post-translational modifications that direct it to specific subcellular compartments or organelles, further influencing its biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone typically involves the reaction of 4-amino-1,2,5-oxadiazole with benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of sulfuric acid.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The amino group in the oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone is unique due to its specific structural features, such as the combination of an oxadiazole ring with a phenyl group. This structure imparts distinct chemical and physical properties, making it valuable for various research applications. Compared to similar compounds, it offers a different set of reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
(4-amino-1,2,5-oxadiazol-3-yl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-7(11-14-12-9)8(13)6-4-2-1-3-5-6/h1-5H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUWRFXTSWSYPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NON=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192212 | |
Record name | 4-Benzoyl-3-furazanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38924-53-7 | |
Record name | 4-Benzoyl-3-furazanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038924537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Benzoyl-3-furazanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.